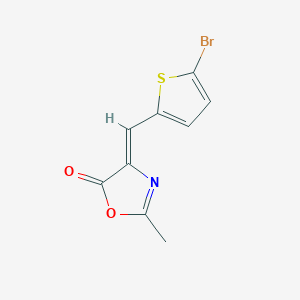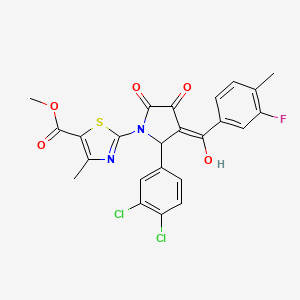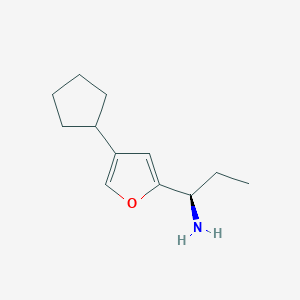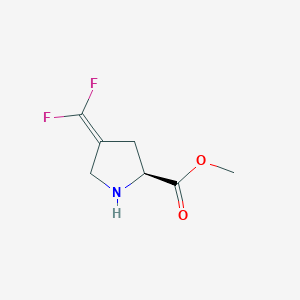![molecular formula C12H12N2O2S B12875610 5-Methyl-N-[3-(methylsulfanyl)phenyl]-1,2-oxazole-4-carboxamide CAS No. 61643-42-3](/img/structure/B12875610.png)
5-Methyl-N-[3-(methylsulfanyl)phenyl]-1,2-oxazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methyl-N-(3-(methylthio)phenyl)isoxazole-4-carboxamide is a compound belonging to the isoxazole family, which is known for its diverse biological activities and therapeutic potential Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-N-(3-(methylthio)phenyl)isoxazole-4-carboxamide typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a (3 + 2) cycloaddition reaction, often employing copper (I) or ruthenium (II) as catalysts.
Introduction of the Methylthio Group: The methylthio group can be introduced through nucleophilic substitution reactions, where a suitable thiol reacts with a halogenated precursor under basic conditions.
Carboxamide Formation: The final step involves the coupling of the isoxazole derivative with an appropriate amine to form the carboxamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.
化学反应分析
Types of Reactions
5-Methyl-N-(3-(methylthio)phenyl)isoxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride or borane.
Substitution: The isoxazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, borane, tetrahydrofuran as a solvent.
Substitution: Halogenated precursors, thiols, bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted isoxazole derivatives.
科学研究应用
5-Methyl-N-(3-(methylthio)phenyl)isoxazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anticancer agent, particularly in melanoma research. Its derivatives have shown promising activity against various cancer cell lines.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its unique structural features.
Industry: It can be used as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
作用机制
The mechanism of action of 5-Methyl-N-(3-(methylthio)phenyl)isoxazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring and the carboxamide group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
- 5-Methyl-3-phenylisoxazole-4-carboxamide
- 5-Methyl-N-(3-(trifluoromethyl)phenyl)isoxazole-4-carboxamide
- 2-(5-Methyl-3-(4-chlorophenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles
Uniqueness
5-Methyl-N-(3-(methylthio)phenyl)isoxazole-4-carboxamide is unique due to the presence of the methylthio group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable scaffold for drug discovery and development .
属性
CAS 编号 |
61643-42-3 |
|---|---|
分子式 |
C12H12N2O2S |
分子量 |
248.30 g/mol |
IUPAC 名称 |
5-methyl-N-(3-methylsulfanylphenyl)-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C12H12N2O2S/c1-8-11(7-13-16-8)12(15)14-9-4-3-5-10(6-9)17-2/h3-7H,1-2H3,(H,14,15) |
InChI 键 |
NZFZVVYIOBIHLN-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=NO1)C(=O)NC2=CC(=CC=C2)SC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


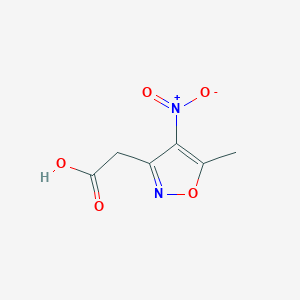
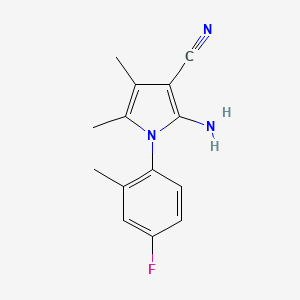
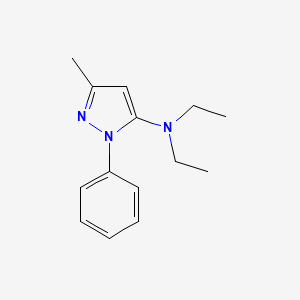

![1-(2-(Bromomethyl)benzo[d]oxazol-4-yl)ethanone](/img/structure/B12875539.png)
![5-(3,4,5-Trimethoxyphenyl)-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B12875566.png)
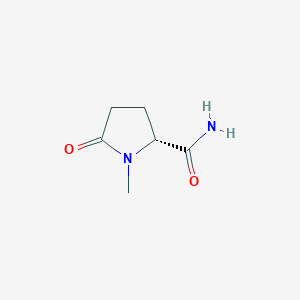
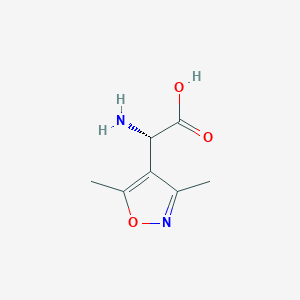
![2-Bromo-7-iodobenzo[d]oxazole](/img/structure/B12875576.png)
